N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide
CAS No.: 2034485-03-3
Cat. No.: VC5165065
Molecular Formula: C12H18N2O3S2
Molecular Weight: 302.41
* For research use only. Not for human or veterinary use.
![N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide - 2034485-03-3](/images/structure/VC5165065.png)
Specification
CAS No. | 2034485-03-3 |
---|---|
Molecular Formula | C12H18N2O3S2 |
Molecular Weight | 302.41 |
IUPAC Name | N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide |
Standard InChI | InChI=1S/C12H18N2O3S2/c15-19(16,12-2-1-5-13-10-12)14-6-9-18-11-3-7-17-8-4-11/h1-2,5,10-11,14H,3-4,6-9H2 |
Standard InChI Key | XRAIKJNJCABYNB-UHFFFAOYSA-N |
SMILES | C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2 |
Introduction
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has garnered attention for its potential applications in pharmaceutical development. This compound belongs to a broader class of sulfonamides, which are well-known for their antimicrobial properties and diverse pharmacological applications.
Potential Applications
This compound is considered a lead for developing new therapeutic agents due to its structural features and potential pharmacological properties. While specific applications are not widely detailed, its classification within sulfonamides suggests potential use in antimicrobial or other pharmacological areas.
Comparison with Similar Compounds
Other sulfonamide derivatives, such as N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide, have shown antimicrobial properties by inhibiting bacterial enzymes like dihydropteroate synthase (DHPS). This suggests that N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide might exhibit similar biological activities, warranting further investigation.
Compound | Biological Activity | Target |
---|---|---|
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide | Antimicrobial | DHPS enzyme |
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide | Potential pharmacological applications | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume